3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrF3N3O2 and its molecular weight is 324.057. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification
An efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, employs SNAr and Suzuki cross-coupling reactions. This method enables the preparation of a diverse library of compounds by activating the C–O bond of the lactam function for subsequent addition of amines or thiols, and arylation via Suzuki–Miyaura cross-coupling using commercially available aromatic and heteroaromatic boronic acids. This approach is significant for designing trifluoromethylated analogues of potent Pim1 kinase inhibitors, demonstrating the compound's utility in creating targeted chemical libraries for pharmaceutical research (Jismy et al., 2020).
Biological Activity
Research involving pyrazolo[1,5-a]pyrimidine derivatives, similar in structure to this compound, has shown these compounds possess notable biological activities. For instance, synthesis and evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Properties
New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity. These studies indicate that certain derivatives show significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, suggesting the potential use of this compound and its analogues in developing new antimicrobial and antitumor agents (Petrie et al., 1985).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
The specific mode of action of This compound It’s worth noting that pyrazolo[1,5-a]pyrimidines, due to their structural similarity to purines, can interfere with purine biochemical reactions .
Biochemical Pathways
The biochemical pathways affected by This compound As a purine analogue, it may potentially impact pathways involving purine metabolism .
Result of Action
The molecular and cellular effects of This compound Compounds in the pyrazolo[1,5-a]pyrimidines class have been noted for their antitrypanosomal activity , suggesting potential cellular effects against Trypanosoma parasites.
Properties
IUPAC Name |
3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXSTWXDFFIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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